N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine
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Overview
Description
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structure and properties. It is a derivative of diphenylamine and is characterized by the presence of two phenylpropan-2-yl groups attached to a benzene ring. This compound is widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene compounds.
Scientific Research Applications
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties.
Bis(4-(2-phenylpropan-2-yl)phenyl)amine: Another derivative with high-temperature stability.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Known for its use as an antioxidant in rubber and polymer industries.
Uniqueness
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine stands out due to its unique structure, which imparts enhanced stability and antioxidant properties. Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications.
Properties
CAS No. |
96663-62-6 |
---|---|
Molecular Formula |
C30H32N2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-N-[2,3-bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H32N2/c1-29(2,22-12-7-5-8-13-22)26-16-11-17-27(32-25-20-18-24(31)19-21-25)28(26)30(3,4)23-14-9-6-10-15-23/h5-21,32H,31H2,1-4H3 |
InChI Key |
UBZTYVALKKJNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)NC3=CC=C(C=C3)N)C(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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